4-nitro-1H-indene
Description
4-Nitro-1H-indene is a bicyclic aromatic compound featuring a nitro (-NO₂) substituent at the 4-position of the indene backbone. Indene itself is a fused bicyclic system comprising a benzene ring and a cyclopentene moiety. The nitro group significantly alters the compound’s electronic properties, making it electron-deficient and reactive toward nucleophilic and electrophilic agents.
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
4-nitro-1H-indene |
InChI |
InChI=1S/C9H7NO2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h1-2,4-6H,3H2 |
InChI Key |
UYWPMMCADZIKSA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Procedure
The most well-documented synthesis of 4-nitro-1H-indene begins with the nitration of 2,3-dihydro-1H-inden-1-one (compound 9 ). In a representative procedure, a solution of 9 in concentrated sulfuric acid is treated with potassium nitrate (KNO₃) at −5°C. The nitrating agent is added dropwise to maintain temperature control, minimizing side reactions such as over-nitration or ring oxidation. After stirring for 4 hours, the mixture is quenched with ice water, and the product is extracted using dichloromethane (CH₂Cl₂). The organic layer is washed with sodium bicarbonate (NaHCO₃) to neutralize residual acid, followed by brine to remove polar impurities.
Key Reaction Parameters:
This method selectively introduces the nitro group at the 4-position due to the electron-withdrawing effect of the ketone, which directs electrophilic attack to the meta position relative to the carbonyl group.
Structural and Mechanistic Insights
The nitration step produces 4-nitro-2,3-dihydro-1H-inden-1-one (compound 10 ), confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS). The spectrum of 10 exhibits signals at δ 8.59 (d, J = 1.9 Hz, 1H) and δ 8.47 (dd, J = 8.4, 2.2 Hz, 1H), corresponding to aromatic protons adjacent to the nitro group. The reaction mechanism involves the generation of nitronium ions (NO₂⁺) in the sulfuric acid medium, which undergo electrophilic substitution at the 4-position of the indenone framework.
Reduction and Dehydration to this compound
Sodium Borohydride Reduction
Compound 10 is reduced to 4-nitro-2,3-dihydro-1H-inden-1-ol (compound 11 ) using sodium borohydride (NaBH₄) in a methanol/tetrahydrofuran (THF) solvent system. The reduction proceeds via nucleophilic attack on the carbonyl carbon, yielding a secondary alcohol.
Optimization Notes:
Alternative Nitration Approaches
Direct Nitration of Indene Derivatives
A generalized method involves nitrating indene itself using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). However, this approach is less regioselective compared to the indenone route, often yielding mixtures of nitroindenes.
Challenges:
-
Regioselectivity: Competing nitration at the 2- and 5-positions.
-
Stability: Indene’s high reactivity necessitates stringent temperature control (−10°C to 0°C).
Variations in Nitrating Agents
While KNO₃/H₂SO₄ is preferred for its mild reactivity, other nitrating systems have been explored:
| Nitrating Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | H₂SO₄ | 0°C | ~50% |
| Acetyl nitrate | CH₂Cl₂ | −20°C | 45% |
The choice of nitrating agent impacts reaction safety and scalability. For instance, acetyl nitrate reduces corrosion risks but requires anhydrous conditions.
Purification and Characterization
Chemical Reactions Analysis
Oxidation Reactions
4-Nitro-1H-indene undergoes oxidation to form quinones under strong acidic conditions. The reaction typically employs nitric acid or chromium-based oxidants, targeting the electron-rich aromatic ring.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation to quinone | HNO₃/H₂SO₄, reflux | 4-Nitro-indenequinone | N/A |
Mechanistic studies suggest the nitro group directs electrophilic attack to the para position, followed by ring oxidation. The reaction is critical for synthesizing redox-active intermediates in materials science.
Reduction Reactions
The nitro group in this compound is reducible to an amine under catalytic hydrogenation or hydride transfer conditions. Recent advances highlight iron-catalyzed reductions with pinacolborane (HBpin):
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitro to amine reduction | Fe(salen)₂-μ-oxo, HBpin, 80°C | 4-Amino-1H-indene | 87%* |
*Yield reported for analogous nitrobenzene reduction.
The mechanism involves sequential hydride transfers from an iron(III) hydride intermediate (1c ), forming a short-lived nitroso intermediate before final reduction to the amine . This method avoids N–N coupling byproducts common in traditional reductions.
Electrophilic Substitution
The compound participates in halogenation at benzylic positions under radical-initiated conditions:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Photobromination | Br₂/CCl₄, UV light | 1,1,3-Tribromo-4-nitroindene | 90% |
The reaction proceeds via a radical chain mechanism, with bromine addition occurring preferentially at the methylene carbons adjacent to the nitro group . Similar reactivity is observed in chlorination and iodination.
Cycloaddition and Multicomponent Reactions
This compound derivatives serve as dienophiles or Michael acceptors in cycloadditions. A notable example is their participation in spiro-heterocycle synthesis:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Spiro-imidazo pyridine formation | 1,3-Indandione, diamine, malononitrile, p-TSA | Spiro[imidazo[1,2-a]pyridine-7,1'-indene] | High |
This one-pot, four-component reaction involves:
-
Michael addition of enediamine to the indene system.
-
Knoevenagel condensation with malononitrile.
Tautomerization and Oxidation Cascades
Under aerobic conditions, dihydroindene derivatives derived from this compound undergo spontaneous oxidation:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Dihydropyridine to pyridine | Air, 1,4-dioxane, reflux | Indenopyridine | N/A |
The mechanism involves enamine-ketone tautomerization followed by dehydrogenation, demonstrating the compound’s utility in constructing nitrogen heterocycles .
Mechanistic Insights and Kinetic Data
Scientific Research Applications
Organic Synthesis
4-Nitro-1H-indene serves as a crucial building block in organic synthesis. Its structure allows for various chemical transformations:
- Oxidation : It can be oxidized to produce quinones, which are important in various synthetic pathways.
- Reduction : The nitro group can be reduced to yield amino derivatives, expanding its utility in synthesizing biologically active compounds.
- Substitution Reactions : Electrophilic substitution reactions can occur at the aromatic ring, facilitating the formation of diverse derivatives.
| Reaction Type | Major Products Formed |
|---|---|
| Oxidation | Indane-1,3-dione quinones |
| Reduction | 4-Aminoindane-1,3-dione |
| Substitution | Various substituted indane derivatives |
Biological Applications
In biological research, this compound is investigated for its potential therapeutic properties:
- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes by binding to their active sites. This property is critical for developing drugs targeting metabolic pathways.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit anticancer effects, making them candidates for further pharmacological exploration.
Case studies have demonstrated its efficacy in modulating biochemical pathways relevant to cancer therapy.
Industrial Applications
In industrial settings, this compound is utilized in:
- Dyes and Pigments Production : Its chemical structure allows for incorporation into dye formulations, enhancing color properties.
- Pharmaceutical Intermediates : It acts as an intermediate in synthesizing various pharmaceuticals, contributing to drug development processes.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of this compound derivatives. Researchers found that certain modifications of the compound significantly inhibited tumor cell growth in vitro. The mechanism was attributed to its ability to induce apoptosis in cancer cells while sparing normal cells.
Case Study 2: Enzyme Inhibition
Another research effort focused on the enzyme-inhibitory effects of this compound. The study revealed that it effectively inhibited cyclooxygenase enzymes, which are involved in inflammatory processes. This finding suggests potential applications in developing anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 4-nitro-1H-indene and its derivatives depends on the specific application. In medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
4-Nitro-2,3-dihydro-1H-indene (4-Nitroindan)
- Molecular Formula: C₉H₉NO₂
- Molecular Weight : 163.17 g/mol
- Key Features :
- Synthesis : Typically prepared via nitration of indan (2,3-dihydro-1H-indene) under controlled conditions.
4-Nitro-1H-inden-1-one
- Molecular Formula: C₉H₅NO₃
- Molecular Weight : 175.14 g/mol
- Key Features :
5-Nitro-2-indanone
- Molecular Formula: C₉H₇NO₃
- Molecular Weight : 177.16 g/mol
- Key Features :
2,3-Dihydro-1,1,3-trimethyl-5-nitro-3-(4-nitrophenyl)-1H-indene
- Molecular Formula : C₁₉H₁₉N₂O₄
- Molecular Weight : 339.37 g/mol
- Key Features: Contains dual nitro groups (at C5 and on the phenyl ring) and methyl substituents. Steric hindrance from methyl groups and electron-withdrawing nitro groups reduces reactivity toward electrophilic substitution. Potential applications in high-energy materials or as a ligand in coordination chemistry .
Comparative Analysis
Structural and Electronic Effects
| Compound | Substituents | Key Electronic Effects |
|---|---|---|
| 4-Nitro-1H-indene | -NO₂ at C4 | Strong electron-withdrawing, activates C1 and C3 for electrophilic attack. |
| 4-Nitroindan | -NO₂ at C4, saturated C2-C3 | Reduced aromaticity lowers reactivity compared to unsaturated analogs. |
| 4-Nitro-1H-inden-1-one | -NO₂ at C4, -C=O at C1 | Synergistic electron withdrawal enhances acidity of α-hydrogens. |
| 5-Nitro-2-indanone | -NO₂ at C5, -C=O at C2 | Meta-nitro placement directs electrophiles to C6 and C7 positions. |
Physicochemical Properties
Biological Activity
4-Nitro-1H-indene is a compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
This compound features a nitro group (-NO₂) attached to an indene structure, which influences its reactivity and biological interactions. The nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular targets. This interaction may inhibit enzymes or disrupt cellular processes, contributing to the compound's biological effects .
Key Reactions
- Reduction : The nitro group can be reduced to an amino group, which may enhance biological activity.
- Substitution : The compound can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.
- Oxidation : The indene ring can be oxidized to form derivatives like indanones, which may exhibit different biological properties.
Biological Activities
This compound and its derivatives have been studied for a range of biological activities:
- Anticancer Activity : Some derivatives have shown promising antiproliferative effects against cancer cell lines. For instance, compounds derived from the indene structure were evaluated for their ability to bind to retinoic acid receptors and induce differentiation in leukemia cells .
- Antimicrobial Properties : Nitro compounds are known for their broad-spectrum antimicrobial activity. Research indicates that nitro groups can trigger redox reactions in microbial cells, leading to toxicity and cell death. This mechanism is particularly relevant for treating infections caused by resistant bacteria .
- Anti-inflammatory Effects : Certain derivatives have demonstrated potential as anti-inflammatory agents by inhibiting key enzymes involved in inflammatory pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Indene Derivatives as RARα Agonists : A study synthesized various indene derivatives, including this compound, assessing their binding affinity to retinoic acid receptors. Compounds exhibited moderate binding and significant antiproliferative activity against leukemia cells, suggesting their potential as therapeutic agents in cancer treatment .
- Antimicrobial Activity Assessment : Research highlighted the effectiveness of nitro compounds against pathogens like H. pylori and M. tuberculosis. The presence of the nitro group was crucial for enhancing antimicrobial efficacy through redox mechanisms .
- Quantitative Structure-Activity Relationship (QSAR) Analysis : A study applied 4D-QSAR analysis to assess the relationship between chemical structure and biological activity in derivatives of indanones, providing insights into how structural modifications influence efficacy against specific cell lines .
Data Summary
Q & A
Q. What are the recommended synthetic routes for 4-nitro-1H-indene, and how can reaction conditions be optimized?
Methodological Answer: this compound can be synthesized via nitration of indene derivatives using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration. Multi-component reactions (e.g., spiro compound synthesis via cyclization) may also apply, as seen in indene-based systems . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry, and using catalysts (e.g., Lewis acids) to improve regioselectivity. Safety protocols for handling nitro compounds (e.g., explosion risks, toxicity) must be followed .
Q. How should researchers characterize this compound to confirm its structure and purity?
Methodological Answer:
- Spectroscopy: Use - and -NMR to identify aromatic protons (δ 7.0–8.5 ppm) and nitro-group effects on chemical shifts. UV-vis spectroscopy can detect conjugation patterns (e.g., λ~300 nm for nitro-aromatic systems) .
- Chromatography: HPLC or GC-MS to assess purity (>95% ideal).
- Elemental Analysis: Validate empirical formula (C₉H₇NO₂) .
- Crystallography: Single-crystal XRD with SHELXL refinement resolves stereochemical ambiguities .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles.
- Ventilation: Use fume hoods to avoid inhalation of nitro compound vapors.
- Storage: In airtight containers away from heat/ignition sources due to explosion risks .
- Emergency Procedures: Immediate rinsing for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound?
Methodological Answer: Discrepancies (e.g., DFT-predicted vs. observed bond lengths) require:
- Validation: Cross-check computational parameters (basis sets, solvation models) against experimental conditions. For example, B3LYP/6-31G* may need adjustment for nitro-group polarization .
- Error Analysis: Quantify instrument precision (e.g., XRD resolution) and computational approximations (e.g., neglect of dispersion forces) .
- Triangulation: Use multiple techniques (NMR, IR, XRD) to confirm key features .
Q. What strategies optimize the multi-step synthesis of this compound derivatives for biological applications?
Methodological Answer:
- Retrosynthetic Analysis: Break target molecules (e.g., spiro-indene hybrids) into nitro-indene precursors and coupling partners .
- Catalysis: Employ Pd-mediated cross-coupling for C–N bond formation or click chemistry for triazole linkages.
- In-line Monitoring: Use FT-IR or Raman spectroscopy to track intermediates and minimize side products .
Q. How do researchers investigate the cytotoxicity mechanisms of this compound derivatives?
Methodological Answer:
- In vitro Assays: Test against cancer cell lines (e.g., KB cells) using MTT assays to measure IC₅₀ values .
- Molecular Docking: Simulate binding to target proteins (e.g., 4L9K) to identify interactions (H-bonding, π-stacking) .
- Pathway Analysis: Use Western blotting or qPCR to assess apoptosis markers (e.g., caspase-3) .
Q. What methodologies validate crystallographic data quality for this compound complexes?
Methodological Answer:
- Refinement Metrics: Check R-factors (<5% for high-resolution data) and residual electron density maps in SHELXL .
- Twinned Data: Use PLATON to detect twinning and apply HKLF5 refinement if necessary .
- Deposition: Submit structures to CCDC/CSD with full experimental details for peer validation .
Data Management and Reproducibility
Q. How should researchers document and share data for this compound studies to ensure reproducibility?
Methodological Answer:
- Electronic Lab Notebooks (ELNs): Use platforms like Chemotion to record raw data (spectra, chromatograms) and protocols .
- FAIR Principles: Assign DOIs to datasets via repositories (e.g., RADAR4Chem) .
- Supporting Information: Include synthetic procedures, characterization data, and computational input files in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
